(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a thiazole-derived benzamide compound characterized by its unique structural features:
- Core structure: A benzo[d]thiazole scaffold substituted with a fluorine atom at position 6 and a methyl group at position 3, forming a thiazol-2(3H)-ylidene tautomer.
- Stereoelectronic properties: The (E)-configuration stabilizes the imine-like linkage between the thiazole and benzamide, influencing molecular rigidity and binding affinity .
This compound’s design leverages pharmacophores common in bioactive molecules, including thiazoles (noted for antimicrobial and anticancer activity) and sulfonamide groups (associated with enzyme inhibition) .
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZTWOCGUFRDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole core.
- A fluorine atom at the 6-position, which is known to enhance biological activity.
- A morpholinosulfonyl group that contributes to its pharmacological properties.
Molecular Formula
IUPAC Name
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Activity : The benzo[d]thiazole moiety has shown promise in inhibiting bacterial growth, potentially through disruption of bacterial cell wall synthesis.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.48 | Induction of apoptosis |
| NCI-H23 | 0.49 | Inhibition of VEGFR-2 |
| MCF-7 (Breast) | 5.0 | Cell cycle arrest |
The compound exhibited significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines, with IC50 values indicating potent antiproliferative effects.
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Lung Cancer Cell Lines : A recent study investigated the effects of this compound on A549 and NCI-H23 cell lines. The results indicated that treatment with concentrations ranging from 0.5 to 10 µM led to significant apoptosis, as evidenced by Annexin V/PI staining assays .
- Antimicrobial Efficacy : Another research project focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited growth at low concentrations, suggesting its potential use as an antibiotic.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related thiazole-benzamide derivatives, focusing on substituent variations and their physicochemical impacts:
Key observations :
Substituent Diversity: The morpholinosulfonyl group in the target compound distinguishes it from simpler alkyl (e.g., allyl in 7c) or aryl (e.g., phenyl in 7c) substituents. Halogenation: The 6-fluoro substituent in the target compound contrasts with bromine in 6e or trifluoromethyl in ’s derivatives. Fluorine’s electronegativity may enhance metabolic stability compared to bulkier halogens .
Spectral Confirmation :
- IR spectra of analogous compounds confirm C=O stretches (1660–1680 cm⁻¹) and S=O vibrations (~1150 cm⁻¹), consistent with the target’s sulfonamide group .
- 1H-NMR of morpholine-containing derivatives (e.g., 4c1) shows δ 3.5–3.7 ppm for morpholine protons, a feature expected in the target compound .
Molecular Weight and Bioactivity: The target’s molecular weight (~447.5 g/mol) is intermediate between smaller analogues (e.g., 7c at 320.4 g/mol) and larger quinolinium hybrids (e.g., 4c1 at 559.25 g/mol). Lower molecular weight may improve bioavailability compared to bulky derivatives .
Pharmacological Potential
While direct biological data for the target compound are unavailable, structural parallels suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
